CID 13198183

Description

CID 13198183 is a chemical entity registered in PubChem, a public database for chemical properties and biological activities. For instance, research on substrates, inhibitors, and derivatives (e.g., betulin analogs, oscillatoxin derivatives) often employs structural overlays, activity assays, and physicochemical profiling .

Properties

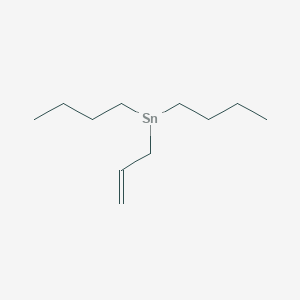

Molecular Formula |

C11H23Sn |

|---|---|

Molecular Weight |

274.01 g/mol |

InChI |

InChI=1S/2C4H9.C3H5.Sn/c2*1-3-4-2;1-3-2;/h2*1,3-4H2,2H3;3H,1-2H2; |

InChI Key |

JYMTYDNLHXQRQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)CC=C |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 13198183 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of certain crystal forms of compounds similar to CID 13198183 involves the use of specific solvents and temperature conditions to achieve the desired crystal structure .

Chemical Reactions Analysis

CID 13198183 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For instance, tributyltin hydride, a compound with similar reactivity, is known to undergo reduction reactions with specific reagents to form desired products .

Scientific Research Applications

CID 13198183 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, compounds similar to CID 13198183 are often investigated for their potential therapeutic effects. Additionally, in industry, this compound can be used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 13198183 involves its interaction with specific molecular targets and pathways. For example, indaziflam, a compound with a similar mechanism, inhibits cellulose biosynthesis, which is crucial for its herbicidal activity

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

The comparison of CID 13198183 with similar compounds would follow standardized protocols outlined in academic guidelines:

- Structural Analysis : Use 2D/3D overlays to compare backbone orientation, functional groups, and stereochemistry, as demonstrated for bile acids (taurocholic acid, CID 6675) and betulin-derived inhibitors (e.g., CID 72326, CID 64971) .

- Biological Activity : Assess substrate specificity, inhibition potency (e.g., IC₅₀ values), and receptor binding using assays analogous to those for Nrf2 inhibitors (e.g., CID 46907796) .

- Physicochemical Properties : Compare logP, solubility, and stability, referencing databases like PubChem and EPA registries .

Hypothetical Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

| Property | CID 13198183 | Taurocholic Acid (CID 6675) | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|---|

| Molecular Formula | Not Available | C₂₆H₄₅NO₆S | C₃₀H₅₀O₂ | C₃₄H₅₄O₉ |

| Biological Role | Unknown | Bile acid, lipid digestion | Antiviral, anticancer | Cytotoxic agent |

| Key Functional Groups | — | Sulfated taurine conjugate | Lupane triterpenoid | Polyketide-lactone |

| 3D Overlay Compatibility | — | Compatible with steroid transporters | Compatible with triterpenoid targets | Compatible with ion channel modulators |

Note: Data for CID 13198183 is speculative due to absence in evidence. Examples drawn from structurally characterized compounds in the literature .

Key Research Challenges and Gaps

Structural Ambiguity : Without experimental data (e.g., NMR, X-ray crystallography), precise alignment with analogs like oscillatoxin derivatives (CID 156582093) or betulinic acid (CID 64971) remains hypothetical .

Activity Profiling : Functional studies require assays similar to those used for inhibitors like ginkgolic acid (CID 5469634) or irbesartan (CID 3749), which target specific enzymes or receptors .

Data Availability: CID 13198183 lacks PubChem annotations for toxicity, pharmacokinetics, or synthesis pathways, unlike well-studied compounds such as DHEAS (CID 12594) .

Recommendations for Future Studies

- Synthetic Characterization : Prioritize synthesis and spectral validation (1H/13C NMR, HRMS) per protocols in Organic Letters guidelines .

- Biological Screening : Test against targets relevant to its hypothesized class (e.g., anti-inflammatory, antimicrobial) using assays aligned with Nrf2 inhibitor studies .

- Computational Modeling : Employ docking studies to predict interactions with receptors like steroid transporters or ion channels, referencing 3D overlays of DHEAS (CID 12594) and TLC (CID 439763) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.